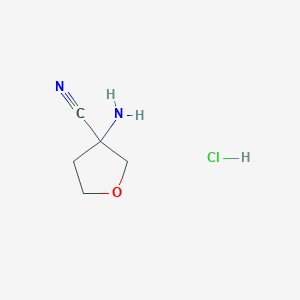

3-Aminooxolane-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-aminooxolane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-3-5(7)1-2-8-4-5;/h1-2,4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBWJLGGOLNTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354963-38-4 | |

| Record name | 3-aminooxolane-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminooxolane-3-carbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of 3-Aminooxolane-3-carbonitrile hydrochloride, a valuable heterocyclic α-aminonitrile building block. α-Aminonitriles are pivotal intermediates in the synthesis of non-natural amino acids and serve as key pharmacophores in various drug discovery programs, including the development of protease inhibitors.[1][2] This document, designed for researchers, chemists, and drug development professionals, outlines a robust and accessible synthetic protocol based on the Strecker reaction. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous confirmation of the target compound's identity, structure, and purity, integrating insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis via Modified Strecker Reaction

The synthesis of 3-Aminooxolane-3-carbonitrile is most effectively achieved through a one-pot, three-component Strecker synthesis.[3][4] This classic and highly reliable method involves the reaction of a ketone, an amine source, and a cyanide source to form the desired α-aminonitrile.[5] For this target molecule, tetrahydrofuran-3-one serves as the ketone precursor. The subsequent conversion of the resulting free base to its hydrochloride salt enhances stability and simplifies handling for downstream applications.

Principle and Mechanism

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of tetrahydrofuran-3-one with ammonia (generated in situ from ammonium chloride). This intermediate readily dehydrates to form a reactive iminium ion. The nucleophilic cyanide anion then attacks the electrophilic carbon of the iminium ion, yielding the stable 3-Aminooxolane-3-carbonitrile product. The overall process is a cornerstone of amino acid and aminonitrile synthesis due to its efficiency and operational simplicity.[5]

Experimental Synthesis Workflow

The following diagram outlines the logical flow of the synthetic procedure, from the assembly of starting materials to the isolation of the final, purified hydrochloride salt.

Caption: High-level workflow for the synthesis of 3-Aminooxolane-3-carbonitrile HCl.

Detailed Experimental Protocol

Materials and Reagents:

-

Tetrahydrofuran-3-one

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., 2M in Isopropanol)

-

Isopropanol (IPA)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with ammonium chloride (1.2 equivalents) and deionized water. Stir until fully dissolved. Add methanol to the solution, followed by tetrahydrofuran-3-one (1.0 equivalent).

-

Cyanide Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate container, dissolve sodium cyanide (1.1 equivalents) in a minimum amount of cold deionized water. Add this cyanide solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Once the reaction is deemed complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Isolation of Free Base: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Aminooxolane-3-carbonitrile free base, often as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.[6] Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (1.1 equivalents) while stirring.

-

Purification: The hydrochloride salt will typically precipitate as a solid. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold isopropanol or diethyl ether, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can be performed for further purification if necessary.[7]

Causality and Safety Considerations

-

Expertise: The use of ammonium chloride provides both the ammonia source and a mild acidic environment that promotes iminium ion formation.[5] Dropwise addition of the cyanide source at low temperatures is critical to control the reaction exotherm and to minimize the potential for hazardous hydrogen cyanide (HCN) gas evolution.

-

Trustworthiness: This protocol is self-validating as the progress can be monitored, and the final product's identity is confirmed through the rigorous characterization outlined below.

-

Safety: Extreme caution is required. Sodium cyanide is highly toxic. All manipulations should be performed in a certified chemical fume hood. An acidic cyanide waste stream must be avoided; all cyanide-containing solutions should be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

Physicochemical and Spectroscopic Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized molecule. The workflow below illustrates the logical progression from a purified sample to a confirmed structure.

Analytical Characterization Workflow

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.[3]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.59 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid |

| CAS Number | 1354963-38-4[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule. The hydrochloride salt form significantly influences the N-H stretching region.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Characteristics |

| ~3200–2400 | N-H Stretch (Ammonium, R-NH₃⁺) | Very broad, strong absorption, characteristic of an amine salt. |

| ~3000–2850 | C-H Stretch (sp³ Aliphatic) | Medium to strong, sharp peaks. |

| ~2260–2240 | C≡N Stretch (Nitrile) | Sharp, medium intensity. Note: The intensity of this peak in α-aminonitriles can be weak.[9][10][11] |

| ~1600–1500 | N-H Bend (Ammonium) | Medium, broad absorption. |

| ~1150–1050 | C-O-C Stretch (Ether) | Strong, prominent peak, characteristic of the oxolane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the carbon-hydrogen framework and the connectivity of the atoms. The following are predicted chemical shifts (in ppm) in a solvent like DMSO-d₆.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group; shift is concentration-dependent. |

| ~4.0 - 4.2 | Multiplet | 2H | CH ₂-O (C5) | Protons adjacent to the ether oxygen are deshielded. |

| ~3.8 - 4.0 | Multiplet | 2H | CH ₂-O (C2) | Protons adjacent to the ether oxygen are deshielded. |

| ~2.3 - 2.5 | Multiplet | 2H | -CH ₂- (C4) | Aliphatic protons on the oxolane ring. |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~118 - 122 | -C ≡N | Characteristic chemical shift for a nitrile carbon. |

| ~70 - 75 | C -O (C2 & C5) | Carbons adjacent to the highly electronegative oxygen atom. |

| ~55 - 60 | C -NH₃⁺ (C3) | Quaternary carbon deshielded by both nitrogen and the nitrile group. |

| ~35 - 40 | -C H₂- (C4) | Aliphatic carbon in the ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base is expected.

Predicted ESI-MS Data:

| m/z (amu) | Ion Species | Interpretation |

| 113.07 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₈N₂O). |

| 135.05 | [M+Na]⁺ | Sodium adduct of the free base. |

Predicted Electron Ionization (EI) Fragmentation Pathway:

Under harsher EI conditions, the molecular ion of the free base (m/z = 112) would be observed, followed by characteristic fragmentation.

Caption: Plausible EI fragmentation pathway for the free base 3-Aminooxolane-3-carbonitrile.[12]

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound via the Strecker reaction. The protocol is scalable and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of IR, NMR, and Mass Spectrometry, provides a robust system for verifying the structure and purity of the final product. This foundational information should empower researchers to confidently synthesize and utilize this valuable heterocyclic building block in their respective research and development endeavors.

References

- The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. The Astrophysics & Astrochemistry Laboratory.

- The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine. NASA Technical Reports Server (NTRS).

-

Strecker Amino Acid Synthesis. ResearchGate. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

IR spectra for pure NH 2 CH 2 CN at 25 K and after 240 min of irradiation at 25 K in our laboratory conditions. ResearchGate. Available at: [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. Available at: [Link]

-

High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. PubMed. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 8. parchem.com [parchem.com]

- 9. astrochemistry.org [astrochemistry.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminooxolane-3-carbonitrile hydrochloride

This guide provides a comprehensive overview of the known physicochemical properties of 3-Aminooxolane-3-carbonitrile hydrochloride and outlines a systematic approach for its complete characterization. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, evaluation, and application of this novel small molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid oxolane (tetrahydrofuran) scaffold, coupled with the presence of a reactive nitrile group and a basic amino function, makes it a valuable building block for the synthesis of diverse molecular architectures. The hydrochloride salt form is typically employed to enhance solubility and stability. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and as a reference standard in analytical methodologies.

This guide will first present the currently available data for this compound and subsequently detail the requisite experimental protocols for a comprehensive physicochemical characterization, thereby establishing a foundational dataset for future research and development endeavors.

Known Physicochemical Properties

Currently, publicly available data on the physicochemical properties of this compound is limited. The following information has been collated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1354963-38-4 | Parchem[1] |

| Molecular Formula | C₅H₉ClN₂O | Parchem[1] |

| Molecular Weight | 148.59 g/mol | - |

| Chemical Structure | See Figure 1 | - |

| SMILES Code | N#CC1(COCC1)N.[H]Cl | - |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | - |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Proposed Experimental Workflow for Complete Physicochemical Characterization

Given the paucity of experimental data, a comprehensive characterization is essential. The following sections detail the recommended experimental protocols. The causality behind these choices is to build a robust and self-validating dataset that adheres to the principles of scientific integrity.

Sources

An In-Depth Technical Guide to 3-Aminooxolane-3-carbonitrile hydrochloride (CAS: 1354963-38-4): A Scaffolding for Innovation in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminooxolane-3-carbonitrile hydrochloride stands as a notable heterocyclic compound, drawing interest within the medicinal chemistry landscape. Its structural architecture, featuring a saturated five-membered oxolane (tetrahydrofuran) ring bearing both an amino and a nitrile group at the C3 position, presents a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this molecule, including its chemical identity and physicochemical properties. While specific synthetic routes and detailed biological activity for this exact compound remain largely proprietary or underexplored in publicly accessible literature, this guide will delve into analogous structures and related chemical classes to offer valuable, field-proven insights for researchers. We will explore potential synthetic strategies, plausible mechanisms of action based on its structural motifs, and robust analytical methodologies for its characterization. This document aims to equip researchers and drug development professionals with the foundational knowledge and strategic considerations necessary to harness the potential of this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 1354963-38-4.[1] Its molecular formula is C₅H₉ClN₂O, corresponding to a molecular weight of 148.60 g/mol .

| Property | Value | Source |

| CAS Number | 1354963-38-4 | [1] |

| Molecular Formula | C₅H₉ClN₂O | |

| Molecular Weight | 148.60 g/mol | |

| IUPAC Name | 3-aminooxolane-3-carbonitrile;hydrochloride | |

| Synonyms | 3-Amino-3-cyanotetrahydrofuran hydrochloride |

The structure of this compound is characterized by a central tetrahydrofuran ring. The key functionalities, an amino group and a nitrile group, are both attached to the same carbon atom (C3), creating a quaternary center. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for handling and for potential biological studies.

Caption: Chemical structure of this compound.

Potential Synthesis Strategies: An Analog-Based Approach

A potential synthetic workflow could be envisioned as follows:

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodological Considerations (Hypothetical):

-

Starting Material: The synthesis would likely commence with a commercially available ketone, tetrahydrofuran-3-one.

-

Strecker Condensation: Tetrahydrofuran-3-one would be subjected to a three-component reaction with a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) and an ammonia source (e.g., ammonium chloride or ammonia). This reaction forms an α-amino nitrile intermediate. The choice of cyanide source and reaction conditions (solvent, temperature, and pH) would be critical to optimize the yield and minimize side reactions.

-

Purification of the Free Base: Following the reaction, the resulting 3-aminooxolane-3-carbonitrile free base would be isolated and purified, likely through extraction and column chromatography.

-

Hydrochloride Salt Formation: The purified free base would then be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt. The resulting solid would be collected by filtration and dried.

Potential Applications in Drug Discovery: Exploring the α-Aminonitrile Motif

The α-aminonitrile moiety is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for various functional groups and to participate in key interactions with biological targets. One area of significant interest for such structures is the inhibition of aminoacyl-tRNA synthetases (aaRSs).

Lysyl-tRNA Synthetase (KARS) Inhibition: A Plausible Target

Lysyl-tRNA synthetase (KARS) is an essential enzyme responsible for attaching lysine to its cognate tRNA during protein synthesis. The inhibition of this enzyme disrupts protein production, leading to cell death. This mechanism is a validated target for the development of antimicrobial and anticancer agents. The structural features of this compound, particularly the α-aminonitrile group, bear resemblance to the amino acid lysine, suggesting it could act as a competitive inhibitor of KARS.

Furthermore, recent patent literature describes tricyclic AKR1C3 dependent KARS inhibitors, highlighting the ongoing interest in developing novel KARS inhibitors for cancer therapy.[2] While not directly mentioning the topic compound, this underscores the relevance of exploring novel scaffolds for KARS inhibition.

Sources

The Spectroscopic Signature of a Novel Building Block: A Technical Guide to 3-Aminooxolane-3-carbonitrile Hydrochloride

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and desirable physicochemical properties is relentless. 3-Aminooxolane-3-carbonitrile hydrochloride emerges as a compelling building block, integrating the conformational constraints of a saturated heterocycle with the synthetic versatility of an α-aminonitrile. This unique combination makes it an attractive starting point for the synthesis of complex molecules, including spirocyclic compounds and substituted amino acids, with potential applications in a range of therapeutic areas.

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic signature of this compound. As this is a novel compound, readily available experimental spectra are scarce. Therefore, this guide leverages fundamental principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for researchers and scientists engaged in the synthesis and analysis of new chemical entities.

The following sections will delve into the predicted spectroscopic data, explain the rationale behind these predictions, and provide detailed experimental protocols for acquiring high-quality data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents several key features that will dictate its spectroscopic behavior: a saturated five-membered oxolane ring, a quaternary carbon (C3) bearing both an amino group and a nitrile group, and the presence of a hydrochloride salt.

digraph "3-Aminooxolane-3-carbonitrile_hydrochloride" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Nodes for the molecule

N1 [label="NH3+", pos="0,0.5!", fontcolor="#202124"];

C3 [label="C", pos="0,-0.5!", fontcolor="#202124"];

C2 [label="CH2", pos="-1.2,-1.2!", fontcolor="#202124"];

O1 [label="O", pos="0,-2.2!", fontcolor="#EA4335"];

C5 [label="CH2", pos="1.2,-1.2!", fontcolor="#202124"];

C4 [label="CH2", pos="0.8,0.2!", fontcolor="#202124"];

CN [label="C≡N", pos="-0.8,1.2!", fontcolor="#202124"];

Cl [label="Cl-", pos="1.5,1.5!", fontcolor="#34A853"];

// Edges for the bonds

C3 -- N1;

C3 -- C2;

C2 -- O1;

O1 -- C5;

C5 -- C4;

C4 -- C3;

C3 -- CN;

}

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the ammonium salt, the nitrile group, and the C-O bond of the oxolane ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale N-H Stretch (-NH₃⁺) 3200 - 2800 Strong, Broad The stretching vibration of the N-H bonds in the ammonium salt appears as a broad and strong band, often with some fine structure.[1][2] C-H Stretch (aliphatic) 3000 - 2850 Medium These are the C-H stretching vibrations of the methylene groups in the oxolane ring. C≡N Stretch 2260 - 2240 Medium to Weak The nitrile group has a characteristic absorption in this region. The intensity can be variable.[3] N-H Bend (-NH₃⁺) ~1600 and ~1500 Medium The bending vibrations of the ammonium group appear in this region. C-O Stretch (ether) 1150 - 1085 Strong The C-O-C stretching of the oxolane ring will result in a strong absorption band.

Table 3: Predicted IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

Predicted Molecular Ion and Fragmentation Pattern (EI-MS)

The molecular formula of the free base, 3-Aminooxolane-3-carbonitrile, is C₅H₈N₂O. The molecular weight is 112.13 g/mol . The hydrochloride salt will not be observed directly in the gas phase under EI conditions.

-

Molecular Ion (M⁺˙): We predict a molecular ion peak at m/z = 112. This peak may be of low intensity due to the instability of the molecular ion.[4]

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bonds adjacent to the amino and nitrile groups is a likely fragmentation pathway.[4]

-

Loss of a nitrile radical (•CN, 26 u) would lead to a fragment at m/z = 86.

-

Loss of an amino radical (•NH₂, 16 u) is less common but possible.

-

Ring Opening and Cleavage: The oxolane ring can undergo fragmentation.

-

Loss of ethylene (C₂H₄, 28 u) after ring opening could lead to a fragment at m/z = 84.

-

Loss of formaldehyde (CH₂O, 30 u) is another possible fragmentation of the oxolane ring, resulting in a fragment at m/z = 82.

m/z Predicted Fragment Origin 112 [C₅H₈N₂O]⁺˙ Molecular Ion 86 [C₄H₈NO]⁺ M⁺˙ - •CN (α-cleavage) 84 [C₄H₄N₂]⁺˙ M⁺˙ - C₂H₄ (ring fragmentation) 82 [C₄H₆N₂]⁺˙ M⁺˙ - CH₂O (ring fragmentation)

Table 4: Predicted major fragments in the EI mass spectrum of 3-Aminooxolane-3-carbonitrile.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

The sample is heated in the vacuum of the instrument to induce vaporization.

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation:

-

An electron multiplier or other detector records the abundance of each ion.

-

The data system plots the relative abundance of each ion against its m/z value to generate the mass spectrum.

Conclusion: A Predictive Framework for Novel Compound Characterization

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive spectroscopic profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The provided methodologies for data acquisition are designed to be robust and self-validating, ensuring that researchers can obtain high-quality data for this and other novel compounds.

As a versatile building block, a thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in synthesis and drug discovery. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important new chemical entity.

References

-

Rotavera, T. P., et al. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. The Rotavera Group. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

Reddit. (2020). How to detect a HCl salt in organic compunds. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, November 28). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Aminooxolane-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 3-Aminooxolane-3-carbonitrile hydrochloride (CAS 1354963-38-4), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of stereochemistry and spectroscopic analysis to present a predictive yet scientifically grounded overview. We will explore the compound's core structural features, delve into its potential stereoisomers and conformational landscape, and propose detailed protocols for its empirical characterization using modern analytical techniques. This document is intended to serve as a foundational resource for researchers working with or considering the use of this and related aminonitrile compounds.

Introduction: The Significance of the 3-Aminooxolane-3-carbonitrile Moiety

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in drug design. The introduction of an aminonitrile functionality at the C3 position creates a chiral center and introduces versatile chemical handles for further molecular elaboration. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for a range of experimental applications.

Derivatives of aminonitriles are recognized as valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and peptidomimetics.[1][2] The unique reactivity of the aminonitrile group, which can be hydrolyzed to amino acids or participate in various cyclization reactions, underscores the synthetic potential of this compound.[3]

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1354963-38-4 | Parchem[3] |

| Molecular Formula | C₅H₉ClN₂O | Parchem[3] |

| Molecular Weight | 148.59 g/mol | Calculated |

| Chemical Name | This compound | - |

| Canonical SMILES | C1C(C(O1)CN)N.Cl | Predicted |

| InChI Key | Predicted based on structure | Predicted |

Stereochemistry and Conformational Analysis

The C3 carbon of the oxolane ring in 3-Aminooxolane-3-carbonitrile is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-3-Aminooxolane-3-carbonitrile and (S)-3-Aminooxolane-3-carbonitrile. The hydrochloride salt is typically available as a racemic mixture.

Conformational Isomerism of the Oxolane Ring

The five-membered oxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). The energy barrier between these conformations is low, leading to a dynamic equilibrium at room temperature. The substituents at C3 will influence the preferred conformation. It is predicted that the bulkier amino and cyano groups will preferentially occupy positions that minimize steric interactions.

Proposed Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and stereochemistry of this compound, a combination of spectroscopic and analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

4.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the oxolane ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH₃⁺ | 7.0 - 9.0 | br s |

| H2, H5 (protons adjacent to O) | 3.5 - 4.5 | m |

| H4 (protons on C4) | 2.0 - 3.0 | m |

4.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 125 |

| C3 (quaternary carbon) | 50 - 70 |

| C2, C5 (carbons adjacent to O) | 65 - 80 |

| C4 | 30 - 45 |

4.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate proton signals, determine coupling constants, and use 2D NMR data to assign all proton and carbon signals unambiguously.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

4.2.1. Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., methanol, ethanol, water).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions to obtain precise bond lengths, bond angles, and torsional angles.

The resulting crystallographic data will unequivocally establish the solid-state conformation and the absolute stereochemistry if a chiral resolution is performed.

Synthesis and Reactivity

The aminonitrile moiety is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, and the amino group can undergo a variety of reactions such as acylation and alkylation. This allows for the use of this compound as a scaffold for the synthesis of diverse compound libraries.[1]

Conclusion

This compound is a chiral, heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental characterization is lacking in the public domain, this guide provides a robust, predictive framework for its molecular structure, stereochemistry, and analytical characterization. The proposed experimental protocols offer a clear path for researchers to empirically validate the predicted structural features. A thorough understanding of this molecule's properties is crucial for its effective application in the design and synthesis of novel therapeutic agents.

References

-

PubChem. (R)-3-Aminotetrahydrofuran. [Link]

-

Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. [Link]

-

Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]

Sources

- 1. Amino Nitriles - Enamine [enamine.net]

- 2. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Aminooxolane-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Aminooxolane-3-carbonitrile hydrochloride is a molecule of interest in pharmaceutical development, incorporating both a reactive α-aminonitrile moiety and a cyclic ether in the form of an oxolane ring. Understanding its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. This guide provides a comprehensive analysis of the potential degradation pathways of this compound based on the known chemistry of its functional groups. It outlines a systematic approach to elucidating its intrinsic stability through forced degradation studies, detailing the underlying scientific rationale for experimental design and the selection of analytical methodologies. This document serves as a predictive framework and a practical guide for researchers initiating stability programs for this and structurally related compounds.

Introduction: The Chemical Dichotomy of this compound

This compound presents a unique stability challenge due to its bifunctional nature. The α-aminonitrile group is a well-known precursor to amino acids and is susceptible to hydrolysis, a reaction that can be influenced by pH.[1][2][3] Concurrently, the oxolane (tetrahydrofuran) ring, while generally stable, can be prone to oxidation, leading to peroxide formation and subsequent degradation, particularly under conditions of prolonged exposure to air or in the presence of oxidizing agents.[4] The hydrochloride salt form suggests good aqueous solubility but also introduces considerations regarding the compound's behavior in solution at different pH values.

A thorough understanding of this compound's degradation profile is a critical prerequisite for its development as a pharmaceutical candidate. Forced degradation studies, or stress testing, are essential to:

-

Develop and validate stability-indicating analytical methods.[9][10]

-

Inform formulation development and packaging selection to ensure product stability.[6]

This guide will deconstruct the potential liabilities of this molecule and provide a robust framework for its comprehensive stability assessment.

Predicted Degradation Pathways

Based on the constituent functional groups, two primary degradation pathways are anticipated for this compound: hydrolysis of the aminonitrile and oxidation of the oxolane ring.

Hydrolytic Degradation of the α-Aminonitrile Group

The α-aminonitrile functional group is essentially a masked amino acid. The Strecker synthesis, a classical method for producing amino acids, concludes with the hydrolysis of an α-aminonitrile intermediate.[2][3][11] This hydrolysis can proceed under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3] This leads to the formation of an intermediate that ultimately yields the corresponding α-amino acid, 3-aminooxolane-3-carboxylic acid.

-

Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the nitrile carbon, initiating the hydrolysis cascade to form the carboxylate salt of the amino acid.

The rate of hydrolysis is expected to be pH-dependent.[1] It is crucial to characterize the degradation kinetics across a wide pH range to identify the conditions of greatest stability.

Oxidative and Thermal Degradation of the Oxolane Ring

Cyclic ethers like oxolane (tetrahydrofuran) are known to undergo auto-oxidation in the presence of oxygen, particularly when exposed to light, to form hydroperoxides.[4] These peroxides are unstable and can decompose, initiating further degradation reactions. Thermal stress can also promote the degradation of cyclic ethers.[12][13][14] The degradation of the oxolane ring in this compound could lead to ring-opening and the formation of various aldehydic and acidic impurities.

The interplay between these two pathways must also be considered. For instance, degradation of the oxolane ring could potentially alter the reactivity of the aminonitrile group, and vice versa.

Diagram: Predicted Degradation Pathways

Caption: General workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is crucial for a successful stability program. A combination of chromatographic and spectroscopic techniques is generally required.

Primary Stability-Indicating Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing. [15]A stability-indicating method must be able to separate the parent compound from all process impurities and degradation products.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the parent compound (likely in the low UV range, e.g., 210 nm, due to the lack of a strong chromophore). [16]* Column Temperature: 30°C

Method development will be required to optimize the separation of all observed degradants. The method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity.

Identification of Degradation Products: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products. [8]By providing the mass-to-charge ratio (m/z) of the degradants, their molecular formulas can often be deduced, which, in conjunction with knowledge of the parent structure, allows for structural elucidation. Tandem MS (MS/MS) experiments can provide further structural information through fragmentation analysis.

Summary and Forward Outlook

The stability of this compound is predicted to be governed by the hydrolytic susceptibility of its α-aminonitrile functionality and the oxidative potential of its oxolane ring. This guide provides a scientifically grounded, predictive framework for understanding these liabilities and a detailed experimental plan for their systematic investigation through forced degradation studies.

The successful execution of the described studies will:

-

Provide a comprehensive degradation map of the molecule.

-

Enable the development of a validated stability-indicating analytical method.

-

Generate critical data to inform formulation, packaging, and storage condition decisions.

This proactive approach to stability and degradation profiling is fundamental to the efficient and successful development of this compound as a safe and effective pharmaceutical agent.

References

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH). Available at: [Link]

- Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. Google Patents.

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018). MDPI. Available at: [Link]

-

Hazard evaluation for oxidation of cyclic ethers. (2020). ResearchGate. Available at: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

-

Thermal degradation kinetics of aromatic ether polymers. (2021). Scholars Junction - Mississippi State University. Available at: [Link]

-

Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center (DTIC). Available at: [Link]

-

Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center (DTIC). Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Available at: [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

-

Forced Degradation Studies. Creative Biolabs. Available at: [Link]

-

Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Available at: [Link]

-

[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed. Available at: [Link]

-

Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2023). MDPI. Available at: [Link]

-

Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. (2014). PubMed. Available at: [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2012). ResearchGate. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: [Link]

-

Identification of the major degradation pathways of ticagrelor. (2015). PubMed. Available at: [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). American Chemical Society. Available at: [Link]

-

Stability Testing - Pharmaceutical Products. Eurofins Nederland. Available at: [Link]

-

Stability Testing & Studies. Southwest Research Institute. Available at: [Link]

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2024). MDPI. Available at: [Link]

Sources

- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 10. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 11. mdpi.com [mdpi.com]

- 12. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. mdpi.com [mdpi.com]

- 16. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

exploring the chemical reactivity of 3-Aminooxolane-3-carbonitrile hydrochloride

An In-Depth Technical Guide to the Chemical Reactivity of 3-Aminooxolane-3-carbonitrile hydrochloride

Abstract: This technical guide provides a comprehensive exploration of the chemical reactivity of this compound, a versatile bifunctional building block relevant to researchers, scientists, and professionals in drug development. The document moves beyond a simple listing of reactions to explain the causal relationships behind its reactivity, grounded in the principles of organic chemistry. We will dissect the molecule's core components—the α-aminonitrile moiety and the stable oxolane scaffold—to provide a predictive framework for its behavior in synthetic applications. Detailed, field-tested protocols for key transformations are provided, complete with validation checkpoints to ensure experimental integrity. This guide is designed to serve as a practical and authoritative resource for leveraging this compound in the synthesis of novel chemical entities.

Introduction: A Bifunctional Scaffold for Modern Chemistry

This compound is a unique chemical entity that combines the structural rigidity of a five-membered ether ring with the rich chemical potential of an α-aminonitrile.[1] This positions it as a valuable building block, particularly in medicinal chemistry, where such constrained scaffolds are sought for their ability to present functional groups in well-defined three-dimensional space.

Table 1: Physicochemical Properties of this compound

| Property | Value | CAS Number |

| Molecular Formula | C₅H₉ClN₂O | 1354963-38-4[2] |

| Molecular Weight | 148.60 g/mol | 1354963-38-4 |

| Appearance | White to off-white solid | N/A |

| Core Structure | α-Aminonitrile on an Oxolane Ring | N/A |

The molecule's structure features two primary reactive centers originating from the geminal amino and nitrile groups at the C3 position. The oxolane (tetrahydrofuran) ring, being a saturated five-membered cyclic ether, is comparatively stable and serves primarily as a conformational anchor.[3][4] The hydrochloride salt form renders the amino group as an ammonium salt, enhancing water solubility and modifying the nucleophilicity of the free amine, which must be liberated by a base for many reactions.

Core Reactivity Analysis

The synthetic utility of this compound stems from the predictable and often orthogonal reactivity of its two key functional groups.

The α-Aminonitrile Moiety: A Hub of Reactivity

The presence of both an amine and a nitrile on the same carbon atom is the defining feature of α-aminonitriles, which are classic intermediates in the Strecker synthesis of amino acids.[5][6] This arrangement allows for several powerful transformations.

Caption: Key reactivity pathways of 3-Aminooxolane-3-carbonitrile.

The carbon-nitrogen triple bond of the nitrile group is susceptible to both nucleophilic addition and reduction.

-

Hydrolysis to an α-Amino Acid: This is arguably the most powerful transformation of α-aminonitriles. Heating the compound with a strong aqueous acid (like HCl) or base (like NaOH) readily hydrolyzes the nitrile.[7][8] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[9][10] Given the starting material is a hydrochloride salt, acid-catalyzed hydrolysis is a direct and efficient method. This reaction converts the nitrile into a carboxylic acid, yielding a valuable α,α-disubstituted amino acid derivative.[7][11]

-

Reduction to a Vicinal Diamine: The nitrile group can be reduced to a primary amine, transforming the initial α-aminonitrile into a 1,2-diamine.[12] Potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion.[13][14][15] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon can achieve the same result, often requiring high pressures and the presence of ammonia to minimize the formation of secondary amine byproducts.[14][16]

Before the amine can act as a nucleophile, it must be deprotonated from its ammonium salt form using a suitable base (e.g., triethylamine, sodium bicarbonate). Once liberated, the free primary amine exhibits typical reactivity.

-

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base to form stable amide derivatives.

-

N-Alkylation: Direct alkylation can be achieved with alkyl halides, though this method risks over-alkylation.

-

Reductive Amination: A more controlled method for N-alkylation involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

The Oxolane Ring: The Stable Scaffold

The tetrahydrofuran (THF) ring is a saturated cyclic ether with minimal ring strain, rendering it significantly less reactive than smaller cyclic ethers like oxetanes or epoxides.[4][17] It is stable to a wide range of reagents, including strong nucleophiles, bases, and many reducing agents used in the transformations described above.[3] Ring-opening reactions of THF require harsh conditions, such as very strong acids, and are not typically observed under the standard conditions used to modify the aminonitrile functional groups.[4] Therefore, the oxolane ring primarily serves as a stable, conformationally-defined scaffold that imparts specific physicochemical properties (e.g., polarity, solubility) to the molecule.

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated starting points for the synthetic manipulation of this compound.

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis to 3-Aminooxolane-3-carboxylic Acid Hydrochloride

This protocol details the conversion of the nitrile moiety to a carboxylic acid.

-

Causality: Strong mineral acid (HCl) and heat provide the necessary energy to overcome the activation barrier for the two-stage hydrolysis of the stable nitrile triple bond, first to an amide and then to the carboxylic acid.[9] Using HCl ensures the product is isolated as its corresponding hydrochloride salt.

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid (approx. 5-10 mL per gram of starting material).

-

Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to yield the final product as a crystalline solid.

-

-

Self-Validation:

-

Expected Outcome: A white to off-white crystalline solid, soluble in water.

-

Verification: The product should be characterized to confirm its structure.

-

IR Spectroscopy: Look for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a strong, broad carboxylic acid O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1720 cm⁻¹).

-

¹H NMR (in D₂O): Expect the disappearance of the starting material signals and the appearance of a new set of signals corresponding to the amino acid product.

-

Mass Spectrometry: Confirm the expected molecular weight of the product.

-

-

Protocol 3.2: Reduction to 3-Amino-3-(aminomethyl)oxolane

This protocol describes the reduction of the nitrile to a primary amine using LiAlH₄.

-

Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing the highly polar and strong carbon-nitrogen triple bond.[14][15] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting aluminum and lithium alkoxide/amide complexes and isolate the product.[13]

-

Methodology:

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF, Diethyl Ether).

-

Addition: Cool the suspension to 0 °C. Add 3-Aminooxolane-3-carbonitrile (the free base form, 1.0 eq), dissolved in anhydrous THF, dropwise to the LiAlH₄ suspension. Note: The free base must be prepared beforehand by neutralizing the hydrochloride salt and extracting into an organic solvent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC for the consumption of the starting material.

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure to yield the crude diamine.

-

-

Self-Validation:

-

Expected Outcome: A colorless to pale yellow oil or low-melting solid.

-

Verification:

-

IR Spectroscopy: Confirm the complete disappearance of the nitrile peak (~2250 cm⁻¹).

-

¹H NMR: The spectrum should be consistent with the diamine structure, showing characteristic signals for the newly formed -CH₂-NH₂ group.

-

Mass Spectrometry: Verify the molecular ion peak corresponding to the diamine product.

-

-

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated chemical fume hood.[18][19]

-

Toxicity: While specific data for this compound is limited, α-aminonitriles should be handled with caution. They can be toxic if ingested or absorbed through the skin. The hydrochloride salt is an irritant to the skin, eyes, and respiratory system.[20][21]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block whose reactivity is dominated by the α-aminonitrile functional group. Through straightforward and high-yielding transformations such as hydrolysis and reduction, chemists can access unique α,α-disubstituted amino acids and 1,2-diamines built upon a stable oxolane scaffold. Understanding the fundamental reactivity outlined in this guide allows researchers to effectively incorporate this valuable intermediate into complex synthetic routes, particularly in the fields of medicinal chemistry and materials science.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. (Source: General historical knowledge of the Strecker Synthesis)[5][22]

-

Indalkar, K. S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.[22]

-

Organic Chemistry Portal. Strecker Synthesis.[6]

-

Chemguide. Hydrolysis of Nitriles.[7]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction.[23]

-

Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL.[13]

-

Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH).[24]

-

ReactionFlash. Nitrile to Acid - Common Conditions.[8]

-

ReactionFlash. Nitrile to Amine - Common Conditions.[14]

-

JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.[9]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.[11]

-

NROChemistry. Strecker Synthesis.[12]

-

Study Mind. Amines - Nitriles (A-Level Chemistry).[16]

-

Química Orgánica. Reduction of nitriles to amines.[15]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles.[10]

-

Enamine. Amino Nitriles.[1]

-

Fisher Scientific. Safety Data Sheet - 3-Aminobenzonitrile.[18]

-

Fisher Scientific. Safety Data Sheet - Indole-3-carbonitrile.[20]

-

Parchem. This compound (Cas 1354963-38-4).[2]

-

AK Scientific, Inc. 3-Aminocyclobutane-1-carbonitrile hydrochloride Safety Data Sheet.[19]

-

Wikipedia. Tetrahydrofuran.[3]

-

PubChem. 3-Aminobutanenitrile hydrochloride.[21]

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.[17]

-

Chemistry university. (2021). Reactions of Oxetanes. YouTube.[4]

Sources

- 1. Amino Nitriles - Enamine [enamine.net]

- 2. parchem.com [parchem.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 15. Reduction of nitriles to amines [quimicaorganica.org]

- 16. studymind.co.uk [studymind.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. 3-Aminobutanenitrile hydrochloride | C4H9ClN2 | CID 21546919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 24. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-Aminooxolane-3-carbonitrile Analogs: A Technical Guide to Biological Activity Screening

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a reactive nitrile warhead and a versatile oxolane scaffold positions 3-aminooxolane-3-carbonitrile analogs as a compelling new class of molecules for therapeutic discovery. This technical guide provides a comprehensive framework for the systematic biological activity screening of these compounds. Eschewing a rigid template, this document is structured to provide a logical, in-depth exploration of the scientific rationale and practical execution of a multi-tiered screening cascade. We will delve into the foundational chemical biology of the core structure, propose a targeted yet broad screening strategy encompassing anticancer, antimicrobial, and specific enzyme inhibition assays, and provide detailed, field-proven protocols for their implementation. This guide is grounded in the principles of scientific integrity, offering self-validating experimental designs and emphasizing the causality behind each methodological choice. All protocols are supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Scientific Rationale for Screening 3-Aminooxolane-3-carbonitrile Analogs

The 3-aminooxolane-3-carbonitrile core represents a fascinating convergence of two moieties with rich pharmacological histories: the α-aminonitrile group and the tetrahydrofuran (oxolane) ring. Understanding the established roles of these components provides a strong logical foundation for prioritizing specific biological assays.

The α-aminonitrile functionality is a well-established pharmacophore, recognized for its role in a variety of therapeutic agents.[1][2] This group can act as a "warhead," capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the cysteine in cysteine proteases or the serine in serine proteases.[3][4] This mechanism of action is central to the activity of several clinically relevant drugs, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes and cathepsin K inhibitors for osteoporosis.[3][4] The inherent reactivity of the nitrile group, coupled with the adjacent amine, makes enzyme inhibition a primary and highly probable area of biological activity for this compound class.

The tetrahydrofuran (THF) or oxolane ring is a prevalent structural motif in a vast number of bioactive natural products and FDA-approved drugs.[5][6][7] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility and metabolic stability.[8] Furthermore, the oxygen atom of the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[9] The stereochemistry of the substituted THF ring can also provide a rigid scaffold for the precise spatial orientation of other functional groups, enhancing binding affinity and selectivity for a target protein.[9]

Given this background, a logical screening strategy for 3-aminooxolane-3-carbonitrile analogs should prioritize assays that can detect cytotoxicity (as a broad indicator of potent biological activity) and specific enzyme inhibition, particularly against classes of enzymes known to be targeted by α-aminonitriles.

A Multi-Tiered Strategy for Biological Activity Screening

A successful screening campaign should be both broad enough to capture unexpected activities and focused enough to efficiently characterize the most probable mechanisms of action. The following workflow is proposed as a robust starting point for the evaluation of a library of 3-aminooxolane-3-carbonitrile analogs.

Caption: A proposed multi-tiered screening workflow for 3-aminooxolane-3-carbonitrile analogs.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed for high-throughput evaluation of the compound library to identify "hits" with significant biological activity. We will focus on two broad, robust, and cost-effective assays: a cytotoxicity assay against a cancer cell line and an antimicrobial assay against representative bacterial strains.

Anticancer Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[10] The intensity of the resulting color is proportional to the number of viable cells.

Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 3-aminooxolane-3-carbonitrile analog in sterile DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Include appropriate controls: vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

-

Incubate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Compounds that exhibit a significant reduction in cell viability (e.g., <50%) at the screening concentration are considered "hits" for further investigation.

Antimicrobial Activity Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to qualitatively assess the antimicrobial activity of test compounds.[11] The principle relies on the diffusion of the antimicrobial agent from a well into an agar plate seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.

Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer or a wide-bore pipette tip, punch wells (6-8 mm in diameter) into the agar plate.

-

Prepare solutions of the 3-aminooxolane-3-carbonitrile analogs in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.

-

Include a negative control (solvent alone) and a positive control (a known antibiotic like Gentamicin).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

-

Data Interpretation:

The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound, its solubility, and its diffusion rate through the agar.[6] A larger zone of inhibition generally suggests greater antimicrobial activity.[12] Compounds producing significant zones of inhibition are selected as hits.

Tier 2: Hit Confirmation and Potency Determination

Once primary hits are identified, the next step is to confirm their activity and quantify their potency. This involves generating dose-response curves to calculate the IC₅₀ (for cytotoxic compounds) or determining the Minimum Inhibitory Concentration (MIC) (for antimicrobial compounds).

IC₅₀ Determination for Cytotoxic Compounds

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process by 50%.[11] It is a key parameter for quantifying the potency of a cytotoxic agent. The IC₅₀ is determined by performing the MTT assay with a range of compound concentrations.